Cas no 2221-82-1 (Naphtho[1,2-b]furan-2(3H)-one,decahydro-5a-methyl-3,9-bis(methylene)-, (3aS,5aR,9aS,9bS)-)

Naphtho[1,2-b]furan-2(3H)-one,decahydro-5a-methyl-3,9-bis(methylene)-, (3aS,5aR,9aS,9bS)- structure
2221-82-1 structure
Product name:Naphtho[1,2-b]furan-2(3H)-one,decahydro-5a-methyl-3,9-bis(methylene)-, (3aS,5aR,9aS,9bS)-
CAS No:2221-82-1
MF:C15H20O2
MW:232.3181
CID:279128
PubChem ID:442192

Naphtho[1,2-b]furan-2(3H)-one,decahydro-5a-methyl-3,9-bis(methylene)-, (3aS,5aR,9aS,9bS)- Chemical and Physical Properties

Names and Identifiers

    • Naphtho[1,2-b]furan-2(3H)-one,decahydro-5a-methyl-3,9-bis(methylene)-, (3aS,5aR,9aS,9bS)-
    • Naphtho[1,2-b]furan-2(3H)-one, decahydro-5a-methyl-3,9-dimethylene-, (3aS,5aR,9aS,9bS)-
    • (3aS)-3a,4,5,5a,6,7,8,9,9aβ,9bα-Decahydro-5aα-methyl-3,9-bis(methylene)naphtho[1,2-b]furan-2(3H)-one
    • (3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g]benzofuran-2-one
    • CID 442192
    • C09384
    • 2221-82-1
    • CHEBI:10364
    • CHEMBL4759939
    • (3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one
    • beta-Cyclocostunolide
    • Q27108625
    • SCHEMBL15941718
    • DTXSID60331766
    • beta-Cyclocostunolide[3aS-(3aalpha,5abeta,9aalpha,9bbeta)]-Decahydro-5a-methyl-3,9-bis(methylene)-naphtho[1,2-b]furan-2(3H)-one
    • ent-cis-beta-Cyclocostunolide
    • [3aR-(3aalpha,5abeta,9aalpha,9balpha)]-Decahydro-5a-methyl-3,9-bis(methylene)naphtho[1,2-b]furan-2(3H)-one
    • Critonilide
    • (+)-beta-Frullanolide
    • [3aS-(3aalpha,5aalpha,9aalpha,9bbeta)]-Decahydro-5a-methyl-3,9-bis(methylene)naphtho[1,2-b]furan-2(3H)-one
    • [3aR-(3aalpha,5abeta,9abeta,9bbeta)]-Decahydro-5a-methyl-3,9-bis(methylene)naphtho[1,2-b]furan-2(3H)-one
    • Morifolin B
    • [3aR-(3aalpha,5aalpha,9abeta,9balpha)]-Decahydro-5a-methyl-3,9-bis(methylene)naphtho[1,2-b]furan-2(3H)-one
    • (+)-beta-Cyclocostunolide
    • Inchi: InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15+/m0/s1
    • InChI Key: XUYAKPXYKQEFPD-SFDCQRBFSA-N
    • SMILES: C=C1CCC[C@@]2(CC[C@H]3C(=C)C(=O)O[C@@H]3[C@@H]12)C

Computed Properties

  • Exact Mass: 232.1464
  • Monoisotopic Mass: 232.146
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.07
  • Boiling Point: 364.9°Cat760mmHg
  • Flash Point: 152.7°C
  • Refractive Index: 1.527
  • PSA: 26.3

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd